Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1
Overview
Description
Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1 is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with chloro, ethyl, nitro, and oxo groups. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol;ethyl 7-chloro-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core is synthesized through the reaction of aniline derivatives with β-ketoesters under acidic conditions.
Chlorination: The chloro group is introduced via chlorination using thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly antibiotics and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, leading to antimicrobial and anticancer activities. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
- Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate
- Ethyl 7-chloro-1-ethyl-6-bromo-4-oxoquinoline-3-carboxylate
- Ethyl 7-chloro-1-ethyl-6-methyl-4-oxoquinoline-3-carboxylate
Uniqueness: Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1 is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound in pharmaceutical research.
Biological Activity
Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (commonly referred to as compound 1) is a derivative of quinolone with promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with several functional groups that contribute to its biological activity. The presence of the chloro and nitro substituents on the aromatic ring enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compound 1, particularly against ovarian cancer cell lines. In vitro assays demonstrated that it exhibits significant antiproliferative effects on SKOV-3 cells, with a GI50 (growth inhibition concentration) value indicating its potency. Comparative studies showed that compound 1 was more effective than enoxacin, a known anticancer agent, suggesting its potential as a broad-spectrum anti-cancer agent .
Table 1: Antiproliferative Activity Against Ovarian Cancer Cell Lines
Compound | Cell Line | GI50 (μM) |
---|---|---|
This compound | SKOV-3 | 15.99 |
Enoxacin | SKOV-3 | 33.93 |
Compound A | OVCA433 | 20.00 |
Compound B | A2780 | 25.00 |
The mechanism by which compound 1 exerts its anticancer effects appears to be independent of topoisomerase inhibition, which is a common pathway for many quinolone derivatives. Instead, it may modulate microRNA processing, enhancing the expression of tumor-suppressive miRNAs . This unique mechanism opens avenues for further research into its role in cancer therapy.
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
Table 2: Antibacterial Activity Against Selected Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 10 |
Mycobacterium tuberculosis | 5 |
Case Studies and Research Findings
Several case studies have been documented regarding the use of this compound in both laboratory settings and clinical trials:
- Study on Ovarian Cancer : A study conducted on SKOV-3 cells revealed that compound 1 significantly inhibited cell proliferation compared to control groups. The research team noted the compound's ability to induce apoptosis in cancer cells without affecting normal cell lines .
- Antibacterial Testing : In a series of experiments evaluating its antibacterial properties, this compound was tested against various bacterial strains. It showed promising results against resistant strains of Staphylococcus aureus, indicating its potential utility in treating infections caused by antibiotic-resistant bacteria .
Properties
IUPAC Name |
ethanol;ethyl 7-chloro-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5.C2H6O/c1-3-16-7-9(14(19)22-4-2)13(18)8-5-12(17(20)21)10(15)6-11(8)16;1-2-3/h5-7H,3-4H2,1-2H3;3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTVQGGLJAAKCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)OCC.CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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